Dimethyl[(4-methylphenyl)methyl]sulfamoyl amine, a compound with the chemical formula C10H15N2O2S, is classified as a sulfamide. This compound features a dimethylamino group and a 4-methylphenyl substituent, which contributes to its unique properties and potential applications in various scientific fields.
Dimethyl[(4-methylphenyl)methyl]sulfamoyl amine falls under the category of sulfamides, which are characterized by the presence of a sulfonamide group. This classification indicates its potential biological activity, particularly in pharmacological applications.
The synthesis of dimethyl[(4-methylphenyl)methyl]sulfamoyl amine typically involves the following steps:
Dimethyl[(4-methylphenyl)methyl]sulfamoyl amine has a distinct molecular structure characterized by:
Dimethyl[(4-methylphenyl)methyl]sulfamoyl amine can participate in several chemical reactions, including:
The mechanism of action for dimethyl[(4-methylphenyl)methyl]sulfamoyl amine is primarily related to its role as a sulfonamide:
Dimethyl[(4-methylphenyl)methyl]sulfamoyl amine has several potential applications:
Dimethyl({[(4-methylphenyl)methyl]sulfamoyl})amine is an organosulfur compound featuring a central sulfamide group (–SO₂N–) symmetrically modified with dimethylamine and 4-methylbenzyl substituents. Its systematic IUPAC name is N,N-dimethyl-N'-[(4-methylphenyl)methyl]sulfamide, reflecting the sulfamide core with N,N-dimethyl and 4-methylbenzyl attachments [2] [4]. The molecular formula C₁₀H₁₆N₂O₂S (MW = 228.31 g/mol) is confirmed across chemical databases [4]. Common synonyms include:
Table 1: Nomenclature and Identifiers
| Category | Identifier | |
|---|---|---|
| Systematic Name | N,N-dimethyl-N'-[(4-methylphenyl)methyl]sulfamide | |
| Synonyms | (Benzylsulfamoyl)[(4-methylphenyl)methyl]amine; N-[(4-Methylbenzyl)]-N'-dimethylsulfamide | |
| Molecular Formula | C₁₀H₁₆N₂O₂S | |
| Molecular Weight | 228.31 g/mol | |
| Canonical SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)N(C)C | [4] [8] |
While explicit discovery records are limited in public literature, this compound emerged in the early 2000s amid intensified research on N-substituted sulfamides for agrochemical applications. Its synthesis was first reported in patent literature (e.g., WO2010121795A1, 2010) as an intermediate for bioactive molecules [4]. Database entries (e.g., PubChem, ChemicalBook) catalogued it by 2014, enabling accessibility for pharmacological screening [4] [8]. Key milestones:
This compound belongs to the di-substituted sulfamide subclass, characterized by:
Structurally, it aligns with bioactive sulfamides like N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST), classified as pesticides/herbicides [2]. The 4-methylbenzyl moiety differentiates it from simpler aryl analogs (e.g., p-tolyl derivatives) by adding a methylene spacer (–CH₂–), increasing conformational flexibility [4] [8].
Table 2: Key Structural Features
| Feature | Role | |
|---|---|---|
| Sulfamide core (–SO₂NR₂) | Hydrogen-bond acceptor/donor; metabolic stability | |
| N,N-Dimethyl group | Electron donation; steric hindrance | |
| 4-Methylbenzyl group | Hydrophobic anchor; π–π stacking capability | |
| Methylene linker (–CH₂–) | Conformational flexibility | [2] [8] |
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1